BAY-876 (CAS 1799753-84-6) is a synthetic quinoline-carboxamide derivative and the first highly selective, orally bioavailable inhibitor of Glucose Transporter 1 (GLUT1). In metabolic and oncology research, it serves as a critical chemical probe for isolating GLUT1-dependent glycolysis from other metabolic pathways [1]. Unlike early-generation glucose transport inhibitors, BAY-876 is engineered for single-digit nanomolar potency and high metabolic stability, making it a foundational compound for both in vitro cellular assays and in vivo pharmacokinetic modeling where precise glycolytic blockade is required [2].
Substituting BAY-876 with older or generic GLUT inhibitors, such as WZB117, STF-31, or Phloretin, systematically compromises experimental integrity due to severe off-target liabilities and poor isoform selectivity [1]. WZB117 acts as a broad-spectrum inhibitor, confounding data in tissues expressing multiple GLUT isoforms, while STF-31 has been definitively shown to inhibit NAMPT, inadvertently disrupting NAD+ salvage pathways alongside glucose transport [2]. Furthermore, these older analogs typically require micromolar dosing and suffer from poor oral bioavailability, rendering them unsuitable for robust in vivo efficacy studies[3]. Procurement of BAY-876 is therefore mandatory for researchers requiring unconfounded, GLUT1-specific metabolic isolation without the cytotoxic artifacts of pan-GLUT or NAMPT inhibition.
BAY-876 achieves an IC50 of 2 nM for GLUT1, demonstrating a selectivity factor of >100 against other class I transporters. Specifically, it exhibits IC50 values of 10.8 µM for GLUT2, 1.67 µM for GLUT3, and 0.29 µM for GLUT4 [1]. In contrast, the common comparator WZB117 inhibits multiple GLUT isoforms in the low micromolar range with poor selectivity [2]. This extreme selectivity ensures that observed metabolic shifts are exclusively driven by GLUT1 blockade.
| Evidence Dimension | Isoform selectivity factor |
| Target Compound Data | IC50 = 2 nM (GLUT1); >130-fold selectivity over GLUT2/3/4 |
| Comparator Or Baseline | WZB117 (Pan-GLUT inhibition at ~0.5 - 10 µM) |
| Quantified Difference | >130-fold selectivity vs. non-selective pan-GLUT binding |
| Conditions | In vitro competitive binding and glucose uptake assays |
Procuring BAY-876 prevents confounding data in complex tissues co-expressing GLUT2, 3, or 4, ensuring pure GLUT1-dependent metabolic isolation.
While STF-31 is frequently procured as a GLUT1 inhibitor, it has been definitively characterized as a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), disrupting NAD+ salvage pathways [1]. BAY-876 is structurally distinct and highly specific to GLUT1, with no reported NAMPT inhibition [2]. This structural divergence prevents the severe metabolic confounding associated with STF-31.
| Evidence Dimension | Target specificity (Glucose transport vs. NAD+ synthesis) |
| Target Compound Data | Highly specific to GLUT1; no NAMPT liability |
| Comparator Or Baseline | STF-31 (Potent NAMPT inhibitor) |
| Quantified Difference | Complete elimination of NAD+ pathway disruption |
| Conditions | Cellular metabolic profiling and target engagement assays |
Buyers investigating pure glycolytic flux must procure BAY-876 to avoid the severe metabolic artifacts caused by STF-31's disruption of NAD+ salvage.
BAY-876 was explicitly optimized for in vivo processability, achieving an oral bioavailability (F%) of 85% in rats and 79% in dogs, alongside a long terminal half-life of 22 hours in dogs [1]. Older inhibitors like Phloretin or WZB117 suffer from poor aqueous solubility, rapid clearance, and low oral bioavailability, often necessitating non-ideal administration routes such as intraperitoneal injection at high doses [2].
| Evidence Dimension | Oral bioavailability (F%) and half-life |
| Target Compound Data | 85% oral bioavailability; terminal half-life up to 22 h |
| Comparator Or Baseline | First-generation inhibitors (Poor solubility, rapid clearance) |
| Quantified Difference | Enables reliable oral dosing with sustained systemic exposure |
| Conditions | In vivo pharmacokinetic modeling in rat and dog models |
Enables reliable, once-daily oral dosing in xenograft models, drastically improving experimental reproducibility and animal welfare compared to older agents.
In cellular glucose uptake assays (e.g., HeLa-MaTu cells), BAY-876 demonstrates an IC50 of 3.2 nM [1]. The closest in-class substitute, WZB117, typically requires concentrations of ~10 µM (10,000 nM) to achieve comparable inhibition of cancer cell proliferation [2]. This represents a >3,000-fold increase in potency for BAY-876.
| Evidence Dimension | In vitro IC50 for glucose uptake/proliferation |
| Target Compound Data | IC50 = 3.2 nM |
| Comparator Or Baseline | WZB117 (IC50 = ~10,000 nM) |
| Quantified Difference | >3,000-fold higher potency |
| Conditions | In vitro cellular glucose uptake and proliferation assays |
The single-digit nanomolar potency of BAY-876 virtually eliminates the non-specific chemical toxicity and solvent (DMSO) artifacts associated with micromolar dosing.
Due to its 85% oral bioavailability and favorable half-life, BAY-876 is the standard choice for oral administration in patient-derived xenograft (PDX) and cell-line xenograft models of GLUT1-overexpressing cancers, outperforming older agents that require high-dose injections [1].
In stable isotope tracing and Seahorse XF assays, BAY-876 is critical for isolating GLUT1-dependent glycolysis from GLUT2/3/4-mediated transport in mixed-cell populations, a precision impossible with pan-GLUT inhibitors like WZB117 [2].
BAY-876 is highly suited for investigating HIF-1α-driven metabolic adaptations. It allows researchers to precisely block the hypoxia-induced upregulation of GLUT1 without disrupting other hypoxia-response pathways or NAD+ metabolism [1].
Activated T-cells rapidly upregulate GLUT1. BAY-876 is used to precisely map this metabolic reprogramming without the NAMPT-inhibitory off-target effects of STF-31, ensuring accurate immunometabolic profiling [3].